

# GSK343: A Technical Guide to its Therapeutic Potential in Non-Cancerous Disease Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. While the role of EZH2 in cancer is well-established, emerging evidence highlights its involvement in the pathogenesis of various non-cancerous diseases. **GSK343** is a potent, highly selective, and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] This technical guide provides a comprehensive overview of the current research on **GSK343**'s application in non-cancer disease models, focusing on its mechanism of action, experimental validation, and therapeutic potential in fibrosis, neurodegenerative disorders, and inflammatory conditions.

## **Core Mechanism of Action: EZH2 Inhibition**

**GSK343** functions by competing with the cofactor SAM for binding to EZH2, thereby inhibiting its catalytic activity.[2] This leads to a global decrease in H3K27me3 levels, which in turn derepresses the transcription of previously silenced genes.[3] Many of these re-expressed genes are tumor suppressors or key regulators of cellular processes like differentiation, apoptosis, and inflammation.[2][3] The aberrant activity of EZH2 is linked to the progression of numerous diseases, making it an attractive therapeutic target.[4][5][6]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. GSK343 | Structural Genomics Consortium [thesgc.org]
- 2. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells PMC [pmc.ncbi.nlm.nih.gov]



- 4. Frontiers | Fibrosis—the tale of H3K27 histone methyltransferases and demethylases [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [GSK343: A Technical Guide to its Therapeutic Potential in Non-Cancerous Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607833#gsk343-s-potential-in-non-cancer-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com